molecular formula C8H9BrO B6232856 5-bromo-2-ethylphenol CAS No. 56152-25-1

5-bromo-2-ethylphenol

Cat. No.: B6232856
CAS No.: 56152-25-1
M. Wt: 201.1
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Description

5-Bromo-2-ethylphenol (CAS 56152-25-1) is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . This chemical serves as a valuable synthetic intermediate in organic chemistry, where it can be produced via the regioselective bromination of 5-ethylphenol . Its structure, featuring a bromine atom and an ethyl group on the phenol ring, makes it a versatile building block for constructing more complex organic molecules and a reagent in various synthetic transformations, including nucleophilic substitution and oxidation reactions . In scientific research, 5-bromo-2-ethylphenol is investigated for its potential biological activities. Studies suggest it exhibits significant antimicrobial and antifungal properties, making it a compound of interest for life sciences research . Its mechanism of action is attributed to the ability of its bromine atom and phenol group to participate in interactions with biological macromolecules, potentially disrupting enzyme activity and cellular processes . Compared to structural analogs, the ethyl group in 5-bromo-2-ethylphenol contributes to enhanced lipophilicity, which can favor membrane permeability in biological systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

56152-25-1

Molecular Formula

C8H9BrO

Molecular Weight

201.1

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Ethylphenol

Nucleophilic Substitution Reactions of the Bromine Moiety in 5-Bromo-2-ethylphenol

The bromine atom in 5-bromo-2-ethylphenol serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution. These reactions typically require metal catalysis to overcome the high energy barrier for displacing a halide from an sp²-hybridized carbon.

The formation of new carbon-heteroatom bonds at the C-5 position is readily achieved using modern cross-coupling methodologies.

Oxygen Nucleophiles (Ether Formation) : The reaction of 5-bromo-2-ethylphenol with alcohols or phenols to form diaryl or alkyl aryl ethers can be accomplished via copper-catalyzed methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling. magtech.com.cnorganic-chemistry.orgmdpi.com These reactions typically involve reacting the aryl bromide with an alcohol or phenol (B47542) in the presence of a base and a suitable metal catalyst and ligand system. mdpi.comgatech.edu

Nitrogen Nucleophiles (Amination) : The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and a wide range of primary or secondary amines. wikipedia.orgnih.govlibretexts.org This reaction has largely replaced older, harsher methods and offers broad substrate scope. wikipedia.org A related copper-catalyzed Ullmann coupling can also be used, particularly with certain nitrogen nucleophiles like morpholine.

Sulfur Nucleophiles (Thiolation) : Palladium-catalyzed conditions, analogous to the Buchwald-Hartwig amination, can be employed to couple thiols with 5-bromo-2-ethylphenol, yielding aryl thioethers. wikipedia.org

Below is a table of representative nucleophilic substitution reactions.

Nucleophile TypeReaction NameTypical Reagents & ConditionsProduct Class
Oxygen (R-OH)Ullmann / Buchwald-Hartwig CouplingPhenol/Alcohol, CuI or Pd(OAc)₂, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Toluene), Heat. mdpi.comDiaryl Ethers / Alkyl Aryl Ethers
Nitrogen (R₂NH)Buchwald-Hartwig AminationAmine, Pd(OAc)₂, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene), Heat. organic-synthesis.comacs.orgAryl Amines
Sulfur (R-SH)Buchwald-Hartwig C-S CouplingThiol, Pd catalyst, Ligand, Base, Solvent (e.g., Toluene), Heat. wikipedia.orgAryl Thioethers

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, enabling the extension of the molecular framework of 5-bromo-2-ethylphenol.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is one of the most versatile methods for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgacs.org The reaction is tolerant of a wide variety of functional groups, making it highly valuable in synthesis. mdpi.com

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The Sonogashira reaction is the premier method for synthesizing arylalkynes, which are important structures in materials science and pharmaceuticals. libretexts.orgwikipedia.org The reaction proceeds under mild conditions and can be performed even in aqueous media. wikipedia.org

The table below summarizes these key cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemTypical Base/SolventProduct Class
Suzuki-MiyauraAryl/Alkenyl Boronic Acid (RB(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/Ligand (e.g., SPhos, RuPhos)Na₂CO₃, K₃PO₄ / Toluene, Dioxane, EtOH/H₂O. libretexts.orgacs.orgBiaryls, Styrenes
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIAmine Base (e.g., Et₃N, DIPEA) / THF, DMF. libretexts.orgorganic-chemistry.orgArylalkynes

Oxidation and Reduction Chemistry of 5-Bromo-2-ethylphenol

The reactivity of 5-bromo-2-ethylphenol extends to oxidation and reduction processes targeting different parts of the molecule.

Oxidation : The phenolic ring is susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. smolecule.com Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used. smolecule.com The ethyl group could also potentially be oxidized at the benzylic position under specific conditions. Furthermore, oxidative coupling reactions can occur where the phenolic hydrogen is removed, leading to the formation of C-O or C-C bonds between phenol units, often mediated by metal catalysts like copper. google.com

Reduction : The bromine atom can be selectively removed through hydrodehalogenation. smolecule.com This transformation is most commonly achieved via catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. iitm.ac.in This reaction yields 2-ethylphenol (B104991). Chemical reducing agents, such as zinc powder in acetic acid, can also effect this debromination.

A summary of these reactions is provided in the table below.

Reaction TypeTypical Reagents & ConditionsMajor Product
OxidationKMnO₄ or H₂O₂; CuCl/O₂. smolecule.comgoogle.comQuinones or Polymeric Phenols
Reduction (Debromination)H₂, Pd/C, EtOH, 25-50°C. iitm.ac.in2-Ethylphenol
Reduction (Debromination)Zn, Acetic Acid. 2-Ethylphenol

Acid-Base Equilibria and Protonation Characteristics of 5-Bromo-2-ethylphenol

The acidic character of 5-bromo-2-ethylphenol is primarily determined by the ionization of its phenolic hydroxyl (-OH) group. Like other phenols, it acts as a Brønsted-Lowry acid, donating a proton to a base to form the corresponding phenoxide ion. The equilibrium for this dissociation in an aqueous solution is shown below:

C₈H₈BrOH + H₂O ⇌ C₈H₈BrO⁻ + H₃O⁺

(5-Bromo-2-ethylphenol) + (Water) ⇌ (5-Bromo-2-ethylphenoxide) + (Hydronium ion)

The acidity of the phenol, quantified by its acid dissociation constant (pKa), is influenced by the electronic properties of the substituents on the aromatic ring. The stability of the resulting phenoxide ion determines the position of the equilibrium; the more stable the anion, the stronger the acid.

In 5-bromo-2-ethylphenol, two substituents influence the acidity:

Bromo Group (-Br): Located at the meta position relative to the hydroxyl group, the bromine atom exerts a negative inductive effect (-I). This electron-withdrawing effect helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it. This stabilization shifts the equilibrium to the right, increasing the acidity and lowering the pKa value compared to unsubstituted phenol (pKa ≈ 10).

Ethyl Group (-C₂H₅): Situated at the ortho position, the ethyl group has a positive inductive effect (+I) and a hyperconjugative effect. Both effects donate electron density to the aromatic ring. This increased electron density on the phenoxide ion destabilizes it, making the compound less acidic (higher pKa) than it would be otherwise.

The net acidity of 5-bromo-2-ethylphenol is a balance of these opposing electronic effects. While a precise, experimentally determined pKa value for 5-bromo-2-ethylphenol is not widely reported in the literature, its acidity can be compared to related compounds. For its isomer, 2-bromo-5-ethylphenol (B3224986), a predicted pKa value is approximately 9.5, which is slightly more acidic than phenol itself, indicating that the electron-withdrawing effect of bromine is significant. Another predicted pKa for this isomer is 8.53. guidechem.com The relative positions of the substituents will cause a difference in the pKa between the two isomers, but the value for 5-bromo-2-ethylphenol is expected to be in a similar range.

Interactive Table: Comparison of Acidity in Substituted Phenols

CompoundSubstituentsKey Electronic EffectsReported/Predicted pKaReference
PhenolNoneBaseline~10.0 engineeringtoolbox.com
2-Ethylphenol2-EthylElectron-donating (+I)10.2 engineeringtoolbox.com
4-Ethylphenol (B45693)4-EthylElectron-donating (+I)10.0 engineeringtoolbox.com
2-Bromo-5-ethylphenol2-Bromo, 5-EthylElectron-withdrawing (-I), Electron-donating (+I)~9.5
2-Bromo-5-chlorophenol2-Bromo, 5-ChloroBoth electron-withdrawing (-I)~8.1

Note: The pKa values are approximate and can vary with measurement conditions. The value for 2-bromo-5-ethylphenol is a predicted value for an isomer of the title compound.

Protonation of the phenoxide ion readily occurs in acidic conditions, regenerating the neutral 5-bromo-2-ethylphenol molecule. The oxygen atom of the hydroxyl group can also be protonated in the presence of a very strong acid, forming an oxonium ion, although this is a less favorable equilibrium.

Reaction Kinetics and Mechanistic Pathways of 5-Bromo-2-ethylphenol Transformations

5-Bromo-2-ethylphenol can undergo several types of chemical transformations, primarily involving its hydroxyl group and the bromine substituent. The kinetics and mechanisms of these reactions are influenced by the electronic and steric environment of the molecule.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can be replaced by a nucleophile. This reaction does not typically proceed via an SN1 or SN2 mechanism, which are common for alkyl halides. masterorganicchemistry.com Instead, for phenolic compounds, a common pathway is the nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the presence of the hydroxyl group.

The mechanism proceeds in a stepwise fashion:

Deprotonation: In the presence of a base, the acidic phenolic proton is removed to form the highly nucleophilic 5-bromo-2-ethylphenoxide ion. This step is crucial as it activates the ring towards nucleophilic attack.

Nucleophilic Attack: The incoming nucleophile attacks the carbon atom bearing the bromine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily lost.

Rearomatization: The intermediate collapses, expelling the bromide ion as the leaving group and restoring the aromaticity of the ring.

The rate of this reaction is dependent on the concentrations of both the phenoxide and the nucleophile. The steric hindrance from the ortho-ethyl group may influence the rate of attack compared to unhindered phenols.

Interactive Table: Nucleophilic Aromatic Substitution of 5-Bromo-2-ethylphenol

ParameterDescription
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Typical Reagents Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in a polar solvent. smolecule.com
Conditions Often requires mild to moderate heat to overcome the activation energy. smolecule.com
Major Product 2-ethyl-5-(substituted)phenol
Mechanistic Notes Proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The initial deprotonation of the phenol is a key activating step.

Oxidation Reactions

The phenolic group of 5-bromo-2-ethylphenol can be oxidized to form quinone-like structures. The reaction pathway and products depend on the specific oxidizing agent and reaction conditions used.

The mechanism of phenol oxidation can be complex and may involve single-electron transfer (SET) processes to form radical intermediates. For example, with a strong oxidant, a phenoxy radical can be generated, which can then undergo further reactions. The presence of the ethyl group and bromine atom will influence the regiochemistry of the oxidation and the stability of any intermediates.

Interactive Table: Oxidation of 5-Bromo-2-ethylphenol

ParameterDescription
Reaction Type Oxidation
Typical Reagents Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or other strong oxidizing agents. smolecule.com
Conditions Often performed under acidic or basic conditions. smolecule.com
Major Product Oxidized derivatives, potentially substituted benzoquinones.
Mechanistic Notes The mechanism can be complex, often involving phenoxy radical intermediates. The reaction is generally driven by the formation of a conjugated quinone system.

Reduction (Debromination) Reactions

The carbon-bromine bond in 5-bromo-2-ethylphenol can be cleaved through a reduction reaction to yield 2-ethylphenol. A common and efficient method for this transformation is catalytic hydrogenation.

The generally accepted mechanism for catalytic hydrogenation involves the following steps:

Adsorption: Both the 5-bromo-2-ethylphenol molecule and hydrogen gas (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Palladium).

Hydrogenolysis: On the catalyst surface, the C-Br bond is cleaved, and hydrogen atoms are added to the aromatic ring and the bromine atom, forming 2-ethylphenol and hydrogen bromide (HBr).

Desorption: The final product, 2-ethylphenol, desorbs from the catalyst surface.

The kinetics of this heterogeneous catalytic reaction are complex, depending on factors such as substrate concentration, hydrogen pressure, catalyst loading, and temperature.

Interactive Table: Reduction of 5-Bromo-2-ethylphenol

ParameterDescription
Reaction Type Reduction / Debromination
Typical Reagents Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), or reducing agents like sodium borohydride (B1222165) (NaBH₄). smolecule.com
Conditions Catalytic hydrogenation is typically performed in a solvent like ethanol (B145695) under a hydrogen atmosphere.
Major Product 2-Ethylphenol
Mechanistic Notes Catalytic hydrogenation occurs on the surface of the metal catalyst. The reaction involves the cleavage of the C-Br bond and its replacement with a C-H bond.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 2 Ethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Bromo-2-ethylphenol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-bromo-2-ethylphenol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's structure.

In the ¹H NMR spectrum of a related compound, 2-bromo-5-ethylphenol (B3224986), the ethyl group's protons are expected to appear at chemical shifts of approximately 1.2–1.4 ppm for the methyl (CH₃) group and 2.5–2.7 ppm for the methylene (B1212753) (CH₂) group, with characteristic splitting patterns. The aromatic protons typically resonate between 6.8 and 7.5 ppm. For 5-bromo-2-ethylphenol, the positions of these peaks would be influenced by the specific substitution pattern on the phenol (B47542) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Bromo-2-ethylphenol and Related Compounds

Compound Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
2-Bromo-5-ethylphenolEthyl (CH₃)~1.2–1.4-
Ethyl (CH₂)~2.5–2.7-
Aromatic (Ar-H)~6.8–7.5-
4-Bromo-2-methylphenol (B185452)Methyl (CH₃)2.2115.75
Aromatic (Ar-H)6.64, 7.16, 7.23112.61, 116.60, 126.32, 129.82, 133.61, 153.01
5-Bromo-2-hydroxybenzaldehydeAldehyde (CHO)9.83195.55
Aromatic (Ar-H)6.90, 7.59, 7.67111.46, 119.91, 121.82, 135.73, 139.81, 160.64

Note: Data for 4-bromo-2-methylphenol and 5-bromo-2-hydroxybenzaldehyde are from experimental findings for related compounds and serve as a reference. ccspublishing.org.cn

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Identification of 5-Bromo-2-ethylphenol

Mass spectrometry (MS) is a powerful analytical technique used for the high-resolution analysis and identification of 5-bromo-2-ethylphenol. It provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation patterns, which are crucial for structural confirmation.

High-resolution mass spectrometry (HRMS) can confirm the molecular ion of a related compound, 2-bromo-5-ethylphenol ([M+H]⁺), at a mass-to-charge ratio (m/z) of 217.0, corresponding to the molecular formula C₈H₉BrO⁺. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in strong M+2 peaks in the mass spectrum. miamioh.edu

The fragmentation patterns observed in the mass spectrum provide further structural validation. For alkyl-substituted phenols, common fragmentation pathways include the loss of the alkyl group. libretexts.org In the case of 5-bromo-2-ethylphenol, fragmentation may involve the loss of the ethyl group (–CH₂CH₃). Studies on structurally similar phenols, like propofol (B549288) (2,6-diisopropyl phenol), have shown that fragmentation of the [M-H]⁻ ion involves the stepwise loss of a methyl radical and a hydrogen radical from an alkyl side chain. researchgate.net For phenols with a straight-chain alkyl substituent, beta elimination of the alkyl radical is a common fragmentation pathway. researchgate.net The analysis of these fragmentation patterns helps to pinpoint the positions of the substituents on the phenol ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 5-Bromo-2-ethylphenol

Infrared (IR) and Raman spectroscopy are valuable techniques for the vibrational analysis of 5-bromo-2-ethylphenol, providing insights into the functional groups present in the molecule.

The IR spectrum of a related compound, 2-bromo-5-ethylphenol, is expected to show key characteristic absorption bands. A broad band in the region of 3200–3500 cm⁻¹ corresponds to the O–H stretching vibration of the phenolic hydroxyl group. The C–Br stretching vibration typically appears in the range of 500–600 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1500–1600 cm⁻¹ region. For the related compound 4-bromo-2-[(E)-(phenylimino)methylphenol], similar characteristic peaks are observed in its FT-IR spectrum. researchgate.net

In a study of 4-bromo-2-(1-((2,4-dimethylphenyl)imino)ethyl)-phenol, the IR spectrum of the free ligand showed a band at 1274 cm⁻¹ assigned to the C-O (phenolic) stretching frequency and a band at 1641 cm⁻¹ for the C=N stretching frequency. researchgate.net The absence of a broad band for the O-H group in the complexes indicated its coordination to the metal ion. researchgate.net These spectral features are crucial for confirming the presence of the key functional groups in 5-bromo-2-ethylphenol and its derivatives.

Table 2: Characteristic Infrared (IR) Absorption Bands for Phenolic Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹)
O–H Stretch (Phenolic)3200–3500 (broad)
C=C Stretch (Aromatic)1500–1600
C–O Stretch (Phenolic)~1274
C–Br Stretch500–600

Note: The wavenumbers are approximate and can vary based on the specific molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a useful tool for the purity assessment and investigation of the electronic structure of 5-bromo-2-ethylphenol. The absorption of UV-Vis radiation by the molecule provides information about its electronic transitions.

The UV-Vis spectrum of phenolic compounds is influenced by the substituents on the aromatic ring. In a study on the ionization of substituted phenols in ethanol (B145695), the UV absorption spectra were analyzed to understand these effects. science-softcon.de For 5-bromo-2-ethylphenol, the electronic transitions would be affected by both the bromo and ethyl groups. Theoretical and experimental UV-Vis analyses of similar compounds, such as propyl gallate, have been used to determine electron excitation wavelengths and bandgaps. tandfonline.com

UV-Vis spectroscopy can also be employed to monitor the purity of a sample. By exposing a sample to UV light and monitoring for degradation using techniques like HPLC, the photostability of the compound can be assessed. Furthermore, the pH sensitivity of bromophenols can be tested by monitoring changes in the UV-Vis spectrum in buffered solutions, as they can degrade in alkaline conditions. The electronic absorption spectra of phenolic compounds at various pH values are recorded to determine their dissociation constants. chem-soc.si

Chromatographic Methods for Separation and Quantification of 5-Bromo-2-ethylphenol in Complex Matrices (e.g., GC-MS, HPLC)

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of 5-bromo-2-ethylphenol in complex matrices.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective technique for identifying and quantifying volatile and semi-volatile compounds like 5-bromo-2-ethylphenol. In a study on the pyrolysis products of a fire-retardant brominated epoxy resin, GC-MS was used to identify various brominated phenols, including 2-bromo-4-ethylphenol. researchgate.net The method allows for the separation of individual components in a mixture, followed by their identification based on their mass spectra. researchgate.net For the analysis of phenols, derivatization is sometimes employed to improve chromatographic performance and sensitivity. epa.gov

HPLC is another powerful separation technique that is widely used for the analysis of phenolic compounds. It can be coupled with various detectors, such as a Diode-Array Detector (DAD) or a fluorescence detector, for sensitive and selective quantification. An HPLC-DAD method has been developed for the simultaneous determination of 17 phenolic compounds in water samples, with detection wavelengths selected for optimal analysis. mdpi.com For the analysis of bromophenols in seafood, a sensitive HPLC method with fluorescence detection was developed after a pre-column derivatization step to enhance sensitivity. researchgate.net Such methods allow for the quantification of bromophenols at very low concentrations, with detection limits in the nanogram per liter range. researchgate.net The purity of synthesized compounds like 4-(5-bromo-2-chlorobenzyl)phenol (B1443016) is often confirmed by HPLC.

Table 3: Chromatographic Methods for Phenol Analysis

Technique Detector Application Key Features
GC-MSMass Spectrometry (MS)Identification and quantification of volatile/semi-volatile phenolsHigh selectivity and sensitivity, provides structural information
HPLCDiode-Array Detector (DAD)Simultaneous determination of multiple phenolic compoundsMulti-wavelength detection for optimized analysis
HPLCFluorescence DetectorTrace analysis of bromophenolsHigh sensitivity, often requires derivatization

Theoretical and Computational Studies of 5 Bromo 2 Ethylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 5-Bromo-2-ethylphenol

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For halogenated phenols like 5-bromo-2-ethylphenol, DFT calculations, often at the B3LYP/6-31G* level, are employed to optimize the molecular geometry and determine various quantum chemical descriptors. These descriptors are crucial for understanding the molecule's reactivity and behavior.

Key electronic properties and reactivity descriptors that can be determined through DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. eurjchem.com

Electron Density Distribution: DFT calculations can map the electron density, revealing regions of the molecule that are electron-rich or electron-poor. This is visualized through Molecular Electrostatic Potential (MEP) maps, which are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

Atomic Charges: The distribution of charges on individual atoms within the molecule can be calculated, providing insight into its polarity and intermolecular interactions. researchgate.net

For instance, in a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were used to analyze its optimized structure, vibrational frequencies, and electronic properties. nih.gov Such studies help in understanding how the bromo and ethyl substituents on the phenol (B47542) ring of 5-bromo-2-ethylphenol influence its electronic structure and, consequently, its chemical reactivity.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions Involving 5-Bromo-2-ethylphenol

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. massey.ac.nz This technique allows for the investigation of intermolecular interactions, which are critical for understanding the behavior of 5-bromo-2-ethylphenol in various environments, such as in solution or in biological systems.

MD simulations can provide detailed information on:

Solvation: How 5-bromo-2-ethylphenol interacts with solvent molecules, which is crucial for predicting its solubility and partitioning behavior.

Binding to Biological Targets: By simulating the interaction of 5-bromo-2-ethylphenol with proteins or other biological macromolecules, MD can help identify potential binding modes and affinities. This is particularly relevant given that the compound is used as a probe in biological studies to investigate enzyme activities and protein interactions. smolecule.com

Aggregation: MD can be used to study the tendency of 5-bromo-2-ethylphenol molecules to self-associate or form aggregates.

The simulations track the trajectories of atoms and molecules, from which thermodynamic and kinetic properties can be calculated. For example, MD simulations have been used to evaluate the persistence and energies of intermolecular salt bridges, hydrogen bonds, and hydrophobic interactions in antibody-protein complexes, providing insights applicable to the study of 5-bromo-2-ethylphenol's interactions with biological targets. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Identification of 5-Bromo-2-ethylphenol Transformations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For transformations involving 5-bromo-2-ethylphenol, these calculations can map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

These computational studies can:

Determine Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. For example, in substitution reactions, calculations can determine whether the reaction proceeds through an SN1 or SN2 mechanism.

Predict Reaction Rates: Transition state theory can be combined with the calculated energies to estimate the activation energy and, consequently, the rate of a reaction.

Guide Synthesis: By understanding the reaction mechanism and potential side reactions, synthetic strategies can be optimized to improve yields and selectivity. For instance, the synthesis of 5-bromo-2-ethylphenol itself is achieved through the bromination of 2-ethylphenol (B104991), and computational studies could help in optimizing reaction conditions for selective bromination. smolecule.com

Recent advancements have seen the use of automated methods for exploring reaction pathways, which can systematically uncover possible reactions and products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Phenols (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. acs.org For halogenated phenols, QSAR studies are crucial for predicting their toxicity and other biological effects. nih.govresearchgate.net

The general methodology for developing a QSAR model for halogenated phenols involves:

Data Collection: A dataset of halogenated phenols with experimentally determined activities (e.g., toxicity) is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors. DFT is often used to calculate quantum chemical descriptors. nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.netresearchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. unibo.it

A study on the acute toxicity of 14 halogenated phenols used DFT at the B3LYP/6-31G* level to calculate descriptors. nih.gov The resulting QSAR model, which included standard entropy and the most negative atomic net charges, showed good predictive ability for toxicity. nih.gov Another QSAR study on the toxicity of phenols to Tetrahymena pyriformis demonstrated the importance of hydrophobicity (log Kow) and the pKa of the phenols in determining their toxicity. nih.gov

Spectroscopic Parameter Prediction Using Computational Approaches for 5-Bromo-2-ethylphenol

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules like 5-bromo-2-ethylphenol.

The following spectroscopic properties can be computationally predicted:

Vibrational Spectra (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of vibrational modes. For example, the vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol were successfully analyzed with the aid of DFT calculations. researchgate.net

NMR Spectra (¹H and ¹³C): The chemical shifts in NMR spectra can be calculated using quantum chemical methods. These predictions are valuable for confirming the structure of a synthesized compound.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov This can provide information about the electronic structure and chromophores within the molecule.

By comparing the computationally predicted spectra with experimental data, a more detailed and accurate understanding of the molecular structure and properties of 5-bromo-2-ethylphenol can be achieved.

Applications and Industrial Relevance of 5 Bromo 2 Ethylphenol in Non Prohibited Domains

5-Bromo-2-ethylphenol as a Key Building Block in Fine Chemical Synthesis

5-Bromo-2-ethylphenol serves as a fundamental building block in the synthesis of more complex organic molecules. smolecule.comcymitquimica.com Its distinct chemical structure, featuring a bromine atom and an ethyl group on a phenol (B47542) ring, makes it a versatile intermediate for creating a wide array of valuable compounds. smolecule.comnih.gov Fine chemicals, characterized by their high purity and specific applications, often rely on such well-defined starting materials. dottikon.com The presence of the reactive bromine atom and the phenolic hydroxyl group allows for a variety of chemical transformations, enabling its use in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.com

The unique molecular architecture of 5-bromo-2-ethylphenol makes it a valuable precursor in the synthesis of advanced organic materials and polymers. The bromine atom on the aromatic ring can participate in various coupling reactions, which are fundamental for building larger, more complex polymeric structures. For instance, in a process known as twin polymerization, germanium(II) 4-bromo-2-(oxidomethyl)phenolate, a derivative of a brominated phenol, undergoes thermally induced polymerization to form organic-inorganic hybrid materials. rsc.org These hybrid materials can then be carbonized to produce porous materials with specific functionalities. rsc.org

Furthermore, the phenolic group can be modified or incorporated into polymer backbones, influencing the final properties of the material, such as thermal stability and solubility. aablocks.com The synthesis of polymers often involves the use of such functionalized monomers to achieve desired characteristics. For example, a polymer-anchored iron(III) catalyst has been synthesized and utilized for oxidative bromination reactions, demonstrating the role of brominated phenols in creating functional polymeric materials. researchgate.net

Table 1: Examples of Polymer Systems Utilizing Brominated Phenolic Precursors

Precursor/Monomer SystemPolymerization MethodResulting Material/Application
Germanium(II) 4-bromo-2-(oxidomethyl)phenolateThermally induced twin polymerizationPorous Ge@C materials for Li-ion batteries rsc.org
Polymer-anchored Schiff base ligand from brominated salicylaldehydeComplexation with Iron(III)Heterogeneous catalyst for oxidation and bromination reactions researchgate.net

5-Bromo-2-ethylphenol is a key intermediate in the manufacturing of various specialty chemicals. smolecule.com These are chemicals produced in smaller quantities for specific applications, including pharmaceuticals, agrochemicals, dyes, and pigments. smolecule.comamoghchemicals.in The reactivity of the bromine atom allows for its substitution with other functional groups, a common strategy in the synthesis of complex target molecules.

For instance, alkylated phenols are important building blocks for fine chemicals, polymers, and pharmaceuticals. rsc.org The synthesis of these compounds can be achieved through various chemical pathways where a brominated phenol derivative could serve as a starting material. The ability to introduce an ethyl group and a bromine atom onto the phenol ring provides a versatile platform for creating a diverse range of specialty chemicals with tailored properties. smolecule.com

Role of 5-Bromo-2-ethylphenol in Catalyst Design and Ligand Synthesis

The structural features of 5-bromo-2-ethylphenol make it a valuable component in the design of catalysts and ligands for various chemical reactions. The phenolic oxygen can coordinate with metal centers, while the bromine atom can be used to further functionalize the ligand, altering its steric and electronic properties.

Ligands are crucial in catalysis as they can influence the activity, selectivity, and stability of a metal catalyst. rug.nl By modifying the ligand structure, researchers can fine-tune the performance of the catalyst for a specific transformation. For example, Schiff base ligands derived from brominated salicylaldehydes (a related class of compounds) have been used to synthesize metal complexes that act as catalysts in oxidation reactions. researchgate.net

In one study, a zinc complex with a tridentate Schiff base ligand derived from 4-bromo-2-[1-(2-dimethylamino-ethylimino)ethyl]phenol was synthesized and characterized as a potential catalyst for lactide polymerization, a process used to produce biodegradable polymers. nih.gov The presence of the bromine atom on the ligand framework can impact the electronic environment of the metal center, thereby influencing its catalytic activity. The development of artificial enzymes also utilizes halogenated phenols to catalyze specific reactions like oxidation. mdpi.com The mechanism of hydrogenation of 2-ethylphenol (B104991) on a MoS2-based catalyst has also been a subject of study. researchgate.net

Table 2: Examples of Catalytic Systems Incorporating Brominated Phenolic Ligands

Ligand/ComplexMetal CenterCatalytic Application
Tridentate Schiff base from 4-bromo-2-[1-(2-dimethylamino-ethylimino)ethyl]phenolZinc(II)Potential for lactide polymerization nih.gov
Salen Schiff base from 5-bromo salicylaldehydeCobalt(III)Oxidation of aminophenols researchgate.net
Artificial metalloenzyme with halophenol substrateIronSelective oxidation of halophenols mdpi.com

Development of Chemical Sensors and Detection Systems Utilizing Halogenated Phenol Moieties

Halogenated phenol moieties, including structures related to 5-bromo-2-ethylphenol, are being explored for their potential in the development of chemical sensors. nih.gov These sensors are designed to detect specific chemical species in various environments, with applications in environmental monitoring and industrial process control. The presence of a halogen atom on the phenol ring can influence the electronic properties of the molecule, which can be harnessed for sensing applications. rsc.org

For example, fluorescent chemosensors have been developed using modified cyclodextrin (B1172386) polymers to detect chlorophenols in water. mdpi.com The interaction between the halogenated phenol and the sensor molecule leads to a change in fluorescence, allowing for quantitative detection. mdpi.com The sensitivity and selectivity of these sensors can be tuned by altering the structure of the sensing element, including the nature and position of the halogen substituent on the phenol ring. rsc.orgmdpi.com

Research has shown that the halogenation of phenolic subunits can be used to tune the pKa of fluorescent probes, which is a critical parameter for pH sensors. rsc.org By systematically brominating the phenolic aryl moiety, researchers can control the acidity of the pH-sensitive hydroxyl group due to the electron-withdrawing effect of the halogen. rsc.org This principle allows for the rational design of sensors with specific operating ranges. While direct use of 5-bromo-2-ethylphenol in a specific sensor might not be documented, the principles established with other halogenated phenols demonstrate the potential of this class of compounds in sensor technology.

Environmental Chemistry and Fate of 5 Bromo 2 Ethylphenol

Environmental Occurrence and Distribution of Brominated Phenols

Brominated phenols (BPs) enter the environment from both natural and anthropogenic sources. inchem.orgnih.gov Several marine organisms, such as algae and acorn worms (Enteropneusta), naturally produce a variety of simple brominated phenols, including 4-bromophenol (B116583) (4-BP), 2,4-dibromophenol (B41371) (2,4-DBP), 2,6-dibromophenol (B46663) (2,6-DBP), and 2,4,6-tribromophenol (B41969) (2,4,6-TBP). inchem.org These naturally occurring BPs are a consistent feature in pristine marine habitats. inchem.org

Anthropogenic sources are significant contributors to the environmental load of BPs. nih.gov They are used industrially as flame retardants, pesticides, and intermediates in chemical synthesis. nih.govgoogle.com The combustion of leaded gasoline containing dibromoethane as a scavenger, as well as the burning of halogenated waste and peat, can release BPs into the atmosphere. inchem.orgwho.int Furthermore, the chlorination of water that contains bromide ions can lead to the formation of brominated phenols. inchem.org

Consequently, BPs have been detected across various environmental compartments, including air, water, sediment, and soil. inchem.orgnih.govresearchgate.net For instance, 2,4,6-TBP has been found in estuarine sediments at concentrations up to 3690 µg/kg dry weight. inchem.org In surface freshwater, maximum reported concentrations were 40 µg/L for 2,4-DBP and 3 µg/L for 2,6-DBP. inchem.org While specific data for 5-bromo-2-ethylphenol is less common, the general distribution of BPs indicates a potential for widespread, low-level presence.

Table 1: Occurrence of Selected Brominated Phenols in Environmental Compartments

CompoundEnvironmental MatrixConcentration RangeSource Reference
2,4,6-Tribromophenol (2,4,6-TBP)Estuarine SedimentUp to 3690 µg/kg inchem.org
2,4,6-Tribromophenol (2,4,6-TBP)Surface FreshwaterUp to 0.3 µg/L inchem.org
2,4,6-Tribromophenol (2,4,6-TBP)Drinking Water (Treated)Up to 20 ng/L who.int
2,4-Dibromophenol (2,4-DBP)Surface FreshwaterUp to 40 µg/L inchem.org
2,6-Dibromophenol (2,6-DBP)Surface FreshwaterUp to 3 µg/L inchem.org
2,6-Dibromophenol (2,6-DBP)Drinking Water (Treated)Up to 60 ng/L who.int
2-Bromophenol (2-BP)Drinking Water (Treated)Up to 42 ng/L who.int
4-Bromophenol (4-BP)North Sea WaterUp to 913 ng/L (for total brominated phenols and indoles) researchgate.net

Abiotic Degradation Pathways of 5-Bromo-2-ethylphenol in Environmental Compartments (e.g., Photolysis, Hydrolysis)

The environmental persistence of 5-bromo-2-ethylphenol is influenced by abiotic degradation processes, primarily photolysis and hydrolysis.

Photolysis: This process involves the degradation of a chemical by light, particularly UV radiation. nih.gov For brominated phenols, direct photolysis can be a significant degradation route in sunlit surface waters. The process typically involves the cleavage of the carbon-bromine bond. nih.gov Studies on various brominated phenols have shown that UV irradiation can lead to the formation of hydroxylated transformation products. nih.gov For example, the photolysis of 2,4,6-TBP has a reported half-life of 4.6 hours under specific laboratory conditions. who.int However, since many BPs tend to partition to soil and sediment, the significance of this pathway in the environment may be limited by the lack of light penetration. who.int The ethyl group on 5-bromo-2-ethylphenol may also influence the transformation rate compared to other BPs. nih.gov

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Brominated phenols are generally considered stable against hydrolysis under typical environmental pH conditions. who.int The bond between the bromine atom and the aromatic ring is strong and not easily broken by water. For instance, 2,4,6-TBP is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups. who.int While extreme pH conditions can affect stability, under normal environmental circumstances, hydrolysis is not considered a major degradation pathway for simple brominated phenols. who.int

Table 2: Summary of Abiotic Degradation Pathways for Brominated Phenols

Degradation PathwayDescriptionRelevance for 5-Bromo-2-ethylphenolInfluencing FactorsPotential ProductsSource Reference
Photolysis Degradation by UV light, leading to cleavage of the C-Br bond.Potentially significant in sunlit surface waters.Light intensity, water clarity, presence of photosensitizers.Debrominated phenols, hydroxylated derivatives, brominated dioxins. nih.gov nih.govwho.intnih.gov
Hydrolysis Reaction with water leading to bond cleavage.Generally considered insignificant under normal environmental pH conditions.pH, temperature.Not a major pathway; compound is largely stable. who.int
Oxidation Reaction with environmental oxidants (e.g., hydroxyl radicals).Can occur in the atmosphere and water. The pKa and halogen substitution pattern affect the reaction rate.Presence of oxidants (e.g., •OH), temperature, pH.Oxidized derivatives. who.intnih.gov

Biotransformation and Biodegradation of 5-Bromo-2-ethylphenol by Microorganisms (Environmental Context)

Microbial activity is a key factor in the environmental fate of brominated phenols, although they are generally considered persistent and not readily biodegradable. who.intpsu.edu

Aerobic Biodegradation: Under aerobic conditions, microorganisms can transform phenolic compounds. The degradation of alkylphenols often starts with the oxidation of the alkyl side chain or hydroxylation of the aromatic ring. researchgate.netresearchgate.net For example, some bacteria utilize phenol (B47542) hydroxylase enzymes to convert phenol into catechol, which is then further broken down. researchgate.net While specific studies on 5-bromo-2-ethylphenol are scarce, research on similar compounds like 4-ethylphenol (B45693) shows that bacteria such as Pseudomonas putida can oxidize the ethyl group. researchgate.net The presence of the bromine atom on the aromatic ring of 5-bromo-2-ethylphenol likely increases its resistance to microbial attack compared to non-halogenated analogues.

Anaerobic Biodegradation: In anaerobic environments like sediments and certain soil layers, a different set of microbial processes occurs. Reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, is a crucial first step in the anaerobic degradation of many halogenated aromatic compounds. nih.gov Studies with microbial consortia from marine and estuarine sediments have shown that monobrominated phenols can be anaerobically debrominated to phenol, which is then further degraded. nih.gov This process has been observed under methanogenic, sulfidogenic, and iron-reducing conditions. nih.gov It is plausible that 5-bromo-2-ethylphenol could undergo a similar initial reductive debromination to form 2-ethylphenol (B104991). Some microorganisms, like Rhodococcus and Acinetobacter species, are also capable of O-methylation of halogenated phenols, which represents an alternative biotransformation pathway to degradation. asm.org

Table 3: Microbial Biotransformation of Related Phenolic Compounds

Microorganism/ConsortiumConditionTransformation PathwaySubstrate(s)Product(s)Source Reference
Pseudomonas putida JD1AerobicMethylene (B1212753) hydroxylation4-Ethylphenol, 4-n-Propylphenol1-(4'-hydroxyphenyl)ethanol, 1-(4'-hydroxyphenyl)propanol researchgate.net
"Aromatoleum aromaticum" EbN1Anaerobic (Denitrifying)Hydroxylation, Dehydrogenation, Carboxylationp-Ethylphenolp-Hydroxyacetophenone, p-Hydroxybenzoyl-CoA nih.gov
Marine/Estuarine Sediment ConsortiaAnaerobic (Methanogenic, Sulfidogenic)Reductive Dehalogenation2-Bromophenol, 3-Bromophenol, 4-BromophenolPhenol nih.gov
Rhodococcus sp.AerobicO-methylationVarious Chloro- and BromophenolsCorresponding Anisoles asm.org

Analytical Methodologies for Trace Detection and Monitoring of 5-Bromo-2-ethylphenol in Environmental Samples

Detecting and quantifying trace levels of 5-bromo-2-ethylphenol and other halogenated phenols in complex environmental matrices like water, soil, and sediment requires sophisticated analytical techniques. researchgate.netmdpi.com

The most common and effective method is Gas Chromatography (GC) coupled with a detector. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for both identification and quantification. researchgate.netnih.gov It provides high selectivity and structural confirmation. Using selected ion monitoring (SIM) mode enhances sensitivity for trace-level detection. nih.govoup.com

Gas Chromatography-Electron Capture Detector (GC-ECD): This detector is highly sensitive to halogenated compounds, making it suitable for detecting brominated phenols. mdpi.com However, it is less specific than MS and cannot be used for all phenols, particularly non-halogenated ones. oup.com

Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often employed before GC analysis to improve volatility and chromatographic performance. nih.govoup.comdphen1.com Common derivatizing agents include:

Pentafluorobenzyl bromide (PFBB) nih.gov

Acetic anhydride (B1165640) (for in-situ acetylation) oup.com

Methyl chloroformate (MCF) dphen1.com

Sample preparation is a critical preceding step to concentrate the analyte and remove interfering substances from the matrix. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with a time-of-flight (TOF) analyzer, is an alternative method that can analyze underivatized phenols. mdpi.comdphen1.com

Table 4: Analytical Methods for Halogenated Phenols

TechniqueDetectorDerivatizationSample MatrixTypical Detection LimitsSource Reference
GC-MSMass Spectrometry (MS)Pentafluorobenzyl bromide (PFBB)Air, Water, Sediment0.007 µg/m³, 0.015 µg/L, 0.73 µg/kg nih.gov
GC-MSMass Spectrometry (MS)In-situ AcetylationDrinking Waterng/L range oup.com
GC-HRMSHigh-Resolution MSMethyl Chloroformate (MCF)Bird Eggs~1 pg/g dphen1.com
HPLC-TOF-MSTime-of-Flight MSNone (underivatized)Bird Eggs5 pg/g dphen1.com

Environmental Risk Assessment Frameworks and Methodologies for Halogenated Phenols

Environmental risk assessment for chemicals like halogenated phenols aims to evaluate the potential for adverse effects on ecosystems. atlantis-press.comresearchgate.net A widely used approach is the risk quotient (RQ) method, which compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.goveurochlor.orgdhi.dk

PEC/PNEC Ratio:

Predicted Environmental Concentration (PEC): This is the estimated concentration of a substance in an environmental compartment (water, sediment, etc.), derived from monitoring data or modeling of its release and fate. eurochlor.org

Predicted No-Effect Concentration (PNEC): This is the concentration below which unacceptable effects on organisms are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from laboratory tests on representative species from different trophic levels (algae, invertebrates, fish), to which an assessment factor (or safety factor) is applied to account for uncertainties. eurochlor.orgdhi.dk

Risk Characterization:

If PEC/PNEC ≤ 1 , the risk is generally considered to be acceptable or low. dhi.dk

If PEC/PNEC > 1 , it indicates a potential risk to the environment, which may warrant further investigation or risk management measures. osti.gov

For persistent organic pollutants (POPs), including many halogenated compounds, risk assessment frameworks also consider factors like persistence in the environment and the potential for bioaccumulation. researchgate.netnih.govtaylorfrancis.com For data-poor compounds, such as many specific brominated phenol isomers, risk assessment can be challenging. In such cases, a Margin of Exposure (MOE) approach might be used, comparing a point of departure from toxicity studies (like a No-Observed-Adverse-Effect Level or a Benchmark Dose Level) to human or environmental exposure estimates. europa.eu

Table 5: Framework for Environmental Risk Assessment of Halogenated Phenols

StepDescriptionKey Components / ConsiderationsSource Reference
1. Hazard Identification Identifying the potential adverse effects of the substance on environmental organisms.Review of ecotoxicity studies (acute and chronic) for various species (fish, daphnia, algae). eurochlor.org eurochlor.orgeuropa.eu
2. Dose-Response Assessment Quantifying the relationship between exposure level and the incidence of adverse effects.Determination of toxicological endpoints like LC50, EC50, and No-Observed-Effect Concentration (NOEC). eurochlor.orgeuropa.eu
3. Exposure Assessment Determining the Predicted Environmental Concentration (PEC) of the substance.Analysis of monitoring data from water, sediment, etc. Use of environmental fate models (e.g., fugacity models). who.int who.inteurochlor.org
4. Risk Characterization Integrating the above information to estimate the likelihood of adverse effects.Calculation of the Predicted No-Effect Concentration (PNEC) by applying assessment factors to toxicity data. Calculation of the PEC/PNEC ratio. nih.goveurochlor.orgosti.gov

Future Directions and Emerging Research Avenues for 5 Bromo 2 Ethylphenol

Greener and More Efficient Synthesis of Halogenated Phenols

The development of sustainable and efficient synthesis routes for halogenated phenols, including 5-bromo-2-ethylphenol, is a critical area of future research. Traditional halogenation methods often rely on harsh reagents and produce significant waste streams. Future efforts will likely focus on catalytic and milder approaches to improve the environmental footprint and economic viability of producing these valuable compounds.

One promising direction is the use of solid-supported halogenating agents and catalysts, which can be easily recovered and reused, minimizing waste. Additionally, flow chemistry systems are emerging as a powerful tool for the safe and efficient synthesis of halogenated compounds, offering precise control over reaction parameters and reducing the risks associated with handling hazardous reagents like elemental bromine. The development of enzymatic halogenation processes, using haloperoxidase enzymes, also represents a frontier in green chemistry, potentially enabling highly selective and environmentally benign syntheses of brominated phenols.

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Halogenated Phenols

FeatureTraditional Batch MethodsEmerging Sustainable Methods
Reagents Elemental halogens, strong acids/basesSolid-supported reagents, enzymatic catalysis
Solvents Often chlorinated or volatile organic solventsGreener solvents, solvent-free conditions, flow chemistry
Waste Generation High, often with hazardous byproductsMinimized, with catalyst and reagent recycling
Safety Risks associated with handling corrosive and toxic reagentsImproved safety through flow systems and milder reagents
Efficiency Can be limited by mass transfer and side reactionsEnhanced by precise control in flow reactors and high selectivity of catalysts

Unveiling Novel Reactivity and Derivatization Strategies

The bromine atom in 5-bromo-2-ethylphenol is a key functional handle for a variety of chemical transformations, making it an ideal substrate for exploring novel reactivity patterns and derivatization strategies. While established cross-coupling reactions like Suzuki, Heck, and Sonogashira are applicable, future research will likely delve into more advanced and less conventional transformations.

The exploration of C-H activation reactions at positions ortho or meta to the existing functional groups could lead to the development of highly efficient methods for introducing new substituents and constructing complex molecular architectures. Furthermore, the development of novel catalytic systems, perhaps involving earth-abundant metals, for the functionalization of the C-Br bond will be a significant area of investigation. The interplay between the hydroxyl, ethyl, and bromo substituents could also lead to unique intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

Harnessing Machine Learning and AI for Predictive Insights

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactivity and properties are predicted, and 5-bromo-2-ethylphenol is a prime candidate for such in silico studies. By training algorithms on large datasets of known reactions and molecular properties, ML models can predict the likely outcomes of reactions involving 5-bromo-2-ethylphenol under various conditions, thereby accelerating the discovery of new derivatization strategies.

AI can also be employed to predict the physicochemical and biological properties of novel derivatives of 5-bromo-2-ethylphenol, allowing for the virtual screening of large compound libraries to identify candidates with desired characteristics for specific applications, such as new pharmaceuticals or functional materials. This predictive power can significantly reduce the time and cost associated with experimental research and development.

Advanced Analytical Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involving 5-bromo-2-ethylphenol requires the use of advanced analytical techniques for in situ monitoring. Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, when coupled with reaction vessels, can provide real-time data on the concentrations of reactants, intermediates, and products.

These techniques allow for the detailed kinetic analysis of reactions, shedding light on transient intermediates and transition states. This information is invaluable for optimizing reaction conditions to improve yields and minimize byproducts. The development of novel probes and sensors specifically designed for monitoring reactions of halogenated phenols in complex matrices will further enhance our ability to study and control these chemical transformations with high precision.

Designing Innovative Materials and Catalysts

The unique electronic and structural features of 5-bromo-2-ethylphenol make it an attractive building block for the design of new materials and catalysts. The phenolic hydroxyl group can be used as a point of attachment for polymerization, leading to the creation of novel functional polymers with tailored properties such as thermal stability, flame retardancy, and specific recognition capabilities.

The bromine atom can serve as a reactive site for grafting onto surfaces or for the synthesis of well-defined metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials could find applications in gas storage, separation, and catalysis. Furthermore, derivatives of 5-bromo-2-ethylphenol could be designed to act as ligands for homogeneous catalysts or as organocatalysts themselves, leveraging the electronic influence of the bromo and ethyl substituents to modulate catalytic activity and selectivity. The exploration of these avenues promises to unlock a new generation of advanced materials and catalysts based on the versatile 5-bromo-2-ethylphenol scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-ethylphenol, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts alkylation : Introduce the ethyl group to a phenol precursor (e.g., 2-ethylphenol) using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC).
  • Electrophilic bromination : Brominate 2-ethylphenol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (>95% by area normalization) .

Q. What analytical techniques are critical for characterizing 5-bromo-2-ethylphenol?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C2, bromine at C5). Compare chemical shifts to analogous bromophenols (e.g., δ ~6.8–7.2 ppm for aromatic protons).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 215.0 (C₈H₉BrO).
  • X-ray crystallography : Single-crystal diffraction to resolve stereoelectronic effects of bromine and ethyl groups (if crystallizable). Use low-temperature data collection (100 K) for accuracy .

Q. How does 5-bromo-2-ethylphenol degrade under varying storage conditions?

  • Methodology :

  • Stability assays : Store samples at 4°C (dark), 25°C (ambient light), and 40°C (accelerated degradation). Monitor degradation via UV-Vis spectroscopy (λmax ~275 nm) and GC-MS for byproducts.
  • Light sensitivity : Expose to UV (254 nm) for 24–72 hours; quantify photodegradation using HPLC.
  • Recommendations : Store in amber vials at 0–6°C under inert gas (argon) to minimize oxidation and bromine displacement .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-bromo-2-ethylphenol be addressed?

  • Methodology :

  • Directing group strategy : Use protective groups (e.g., acetyl) on the phenol to direct bromination to the para position. Remove the group post-bromination via hydrolysis.
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to predict bromination sites based on electron density maps. Validate with experimental results.
  • Competitive reactions : Compare yields under varying catalysts (e.g., FeBr₃ vs. HBr/H₂O₂) to identify optimal selectivity conditions .

Q. How should researchers resolve contradictions in reported bioactivity data for 5-bromo-2-ethylphenol derivatives?

  • Methodology :

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and assess variability using statistical tools (e.g., ANOVA).
  • Assay standardization : Replicate experiments under uniform conditions (e.g., cell line: HEK293, incubation time: 24 h) to isolate compound-specific effects.
  • Mechanistic studies : Use fluorescence quenching or SPR to validate binding interactions with target proteins (e.g., kinases) .

Q. What strategies enhance the solubility of 5-bromo-2-ethylphenol in aqueous media for biological assays?

  • Methodology :

  • Co-solvent systems : Test DMSO/PBS (v/v 1:9) or cyclodextrin inclusion complexes. Measure solubility via nephelometry.
  • Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) and assess hydrolysis kinetics in simulated physiological conditions.
  • Surfactant-assisted dissolution : Use Tween-80 or Pluronic F-68; monitor micelle formation using dynamic light scattering (DLS) .

Q. How can advanced spectroscopic methods elucidate reaction mechanisms involving 5-bromo-2-ethylphenol?

  • Methodology :

  • Kinetic isotope effects (KIE) : Substitute deuterium at reactive sites (e.g., ortho to Br) to study H/D exchange via ²H NMR.
  • In-situ FTIR : Monitor intermediate formation (e.g., quinone methides) during oxidation reactions.
  • EPR spectroscopy : Detect radical intermediates in photochemical reactions (e.g., UV-induced C-Br bond cleavage) .

Q. What crystallographic parameters influence the crystal packing of 5-bromo-2-ethylphenol?

  • Methodology :

  • Solvent screening : Grow crystals in ethanol, acetonitrile, or ethyl acetate. Optimize slow evaporation at 4°C.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H, π-π stacking) using CrystalExplorer.
  • Thermal analysis : Perform DSC/TGA to correlate melting points with lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.